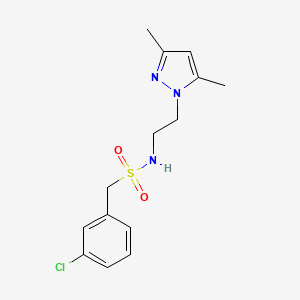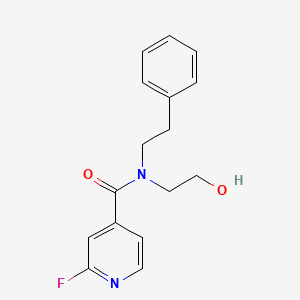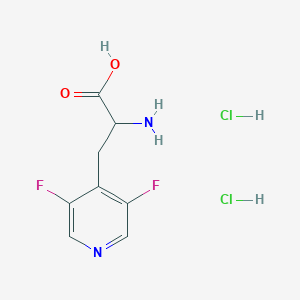
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Quinazoline-2,4-dione: Shares the core quinazoline structure but lacks the phenyl and tetrahydro substituents.
6,7-Dimethoxy-2,4-quinazoline-dione: Another quinazoline derivative with different substituents on the aromatic ring.
Uniqueness: 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the tetrahydro ring system differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile .
Properties
CAS No. |
1495390-92-5 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.278 |
IUPAC Name |
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18) |
InChI Key |
KPFIURIWHRBHHW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2752272.png)
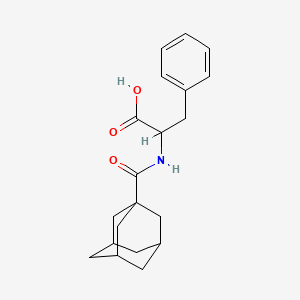
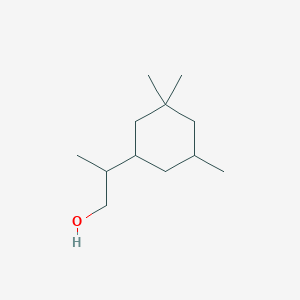
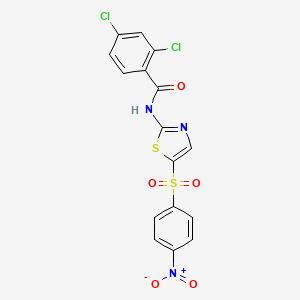
![Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate](/img/structure/B2752280.png)
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2752281.png)
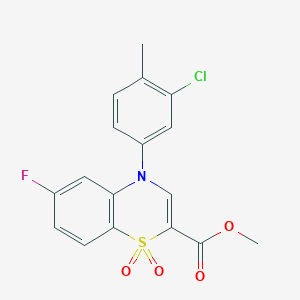
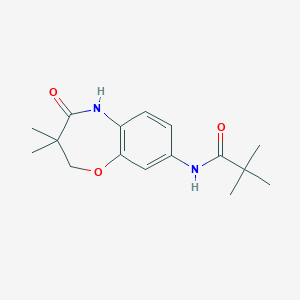
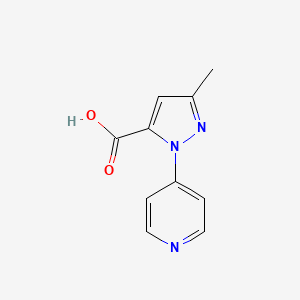
![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)
